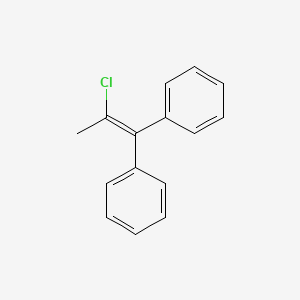![molecular formula C12F26O B14752868 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane CAS No. 424-20-4](/img/structure/B14752868.png)
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is a highly fluorinated organic compound. It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical reactions. This compound is part of the perfluoroalkyl group, which is characterized by the presence of multiple fluorine atoms attached to a carbon chain. The extensive fluorination imparts unique properties such as low surface energy, high dielectric strength, and chemical inertness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate perfluorinated starting materials. These materials are often derived from perfluoroalkyl iodides or perfluoroalkyl sulfonyl fluorides.
Reaction Conditions: The reaction conditions usually involve the use of strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate the substitution reactions. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Reaction Steps: The key steps in the synthesis include nucleophilic substitution reactions where the perfluorinated alkyl groups are introduced onto the hexane backbone. The reactions are often carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The industrial process also includes purification steps such as distillation and recrystallization to remove any impurities.
化学反应分析
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane primarily undergoes the following types of reactions:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include strong bases like KOH or NaOH.
Oxidation and Reduction: The compound is highly resistant to oxidation and reduction due to the strong C-F bonds. under extreme conditions, it can undergo partial oxidation or reduction.
Hydrolysis: The compound is resistant to hydrolysis under normal conditions but can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as KOH or NaOH, elevated temperatures, and inert atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under extreme conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) under extreme conditions.
Major Products Formed
The major products formed from these reactions are typically other perfluorinated compounds with varying chain lengths and functional groups. The high stability of the C-F bonds often leads to the formation of stable intermediates and products.
科学研究应用
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: Employed in the study of biological membranes and proteins due to its ability to mimic lipid environments.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings due to its unique properties.
作用机制
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is primarily based on its chemical inertness and stability. The extensive fluorination creates a highly stable compound that resists chemical reactions. The compound interacts with other molecules primarily through van der Waals forces and hydrophobic interactions. Its molecular targets and pathways are often related to its ability to disrupt lipid membranes and interact with hydrophobic regions of proteins.
相似化合物的比较
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Similar in structure but lacks the ether linkage.
Perfluorohexane: A fully fluorinated hexane without the additional functional groups.
Perfluorooctane: A longer chain perfluorinated compound with similar properties.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is unique due to its ether linkage, which imparts additional stability and alters its physical properties. This makes it particularly useful in applications requiring high thermal stability and chemical resistance.
属性
CAS 编号 |
424-20-4 |
|---|---|
分子式 |
C12F26O |
分子量 |
654.09 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)hexane |
InChI |
InChI=1S/C12F26O/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)39-12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34 |
InChI 键 |
SZSAPIBCGOJGHD-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





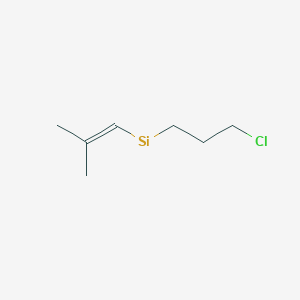
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
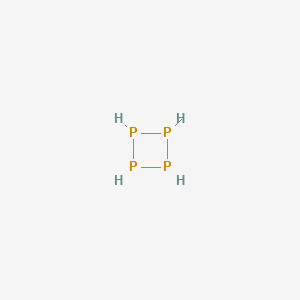

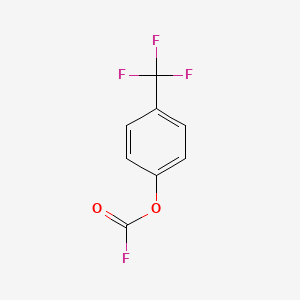
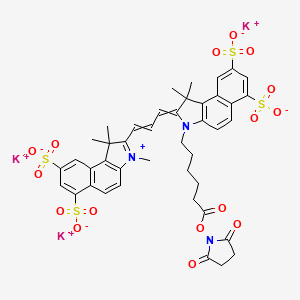
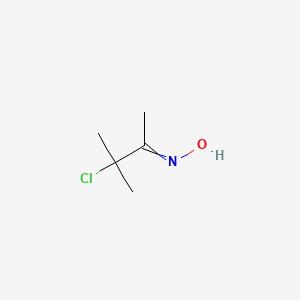
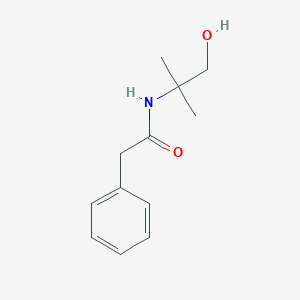
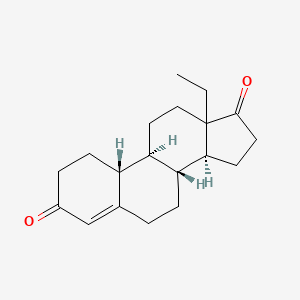
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
